1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine
Description
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position, with two methyl groups attached to the alpha carbon of the ethanamine group.
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H12ClNS/c1-8(2,10)5-6-3-4-7(9)11-6/h3-4H,5,10H2,1-2H3 |
InChI Key |
SNXCJCOGEGETEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine can be achieved through various synthetic routes. One common method involves the halogenation of thiophene derivatives followed by amination. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position of the thiophene ring. The resulting 5-chlorothiophene is then subjected to a nucleophilic substitution reaction with an appropriate amine, such as 2-amino-2-methylpropane, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanamine: Lacks the chlorine and methyl substitutions, resulting in different chemical and biological properties.
5-Chlorothiophene: Contains the chlorine substitution but lacks the ethanamine group, leading to different reactivity and applications.
2-Amino-2-methylpropane: Contains the ethanamine group but lacks the thiophene ring, resulting in different chemical behavior.
Uniqueness
1-(5-chlorothiophen-2-yl)-2-methylpropan-2-amine is unique due to the combination of the thiophene ring, chlorine substitution, and the alpha,alpha-dimethyl ethanamine group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
